REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15]([N+:16]([O-])=O)=[CH:14][C:13]2[C:8](=[C:9]([O:19][CH3:20])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].[H][H]>CCO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:15]([NH2:16])=[CH:14][C:13]2[C:8](=[C:9]([O:19][CH3:20])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
|
3.313 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
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|
Quantity
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1.281 g
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Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the catalyst was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |